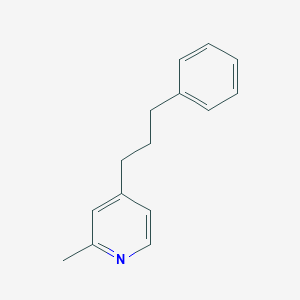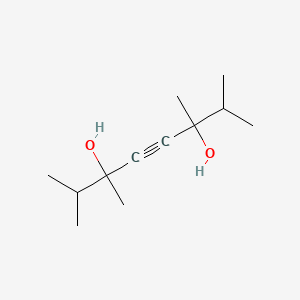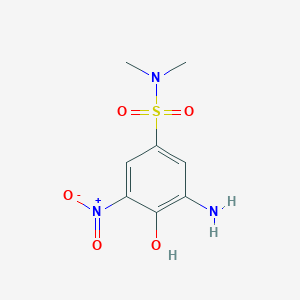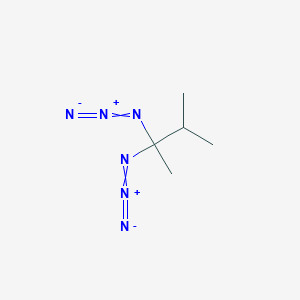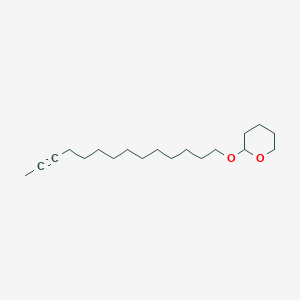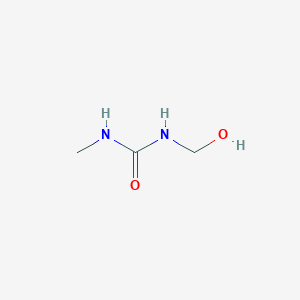
N-(Hydroxymethyl)-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Hydroxymethyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom in the urea molecule
準備方法
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.
Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.
Reduction: N-methylurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.
類似化合物との比較
Similar Compounds:
N-(Hydroxymethyl)urea: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylurea: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)glycoluril: Contains multiple hydroxymethyl groups and a glycoluril core.
Uniqueness: N-(Hydroxymethyl)-N’-methylurea is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and stability compared to other urea derivatives. This dual functionality allows for a broader range of chemical modifications and applications.
特性
| 90228-53-8 | |
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
1-(hydroxymethyl)-3-methylurea |
InChI |
InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) |
InChIキー |
UXGBPZGIVXGUFA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


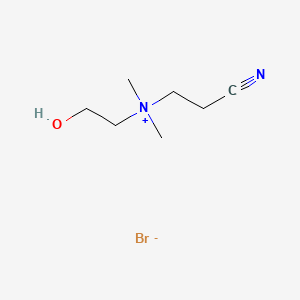


![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
